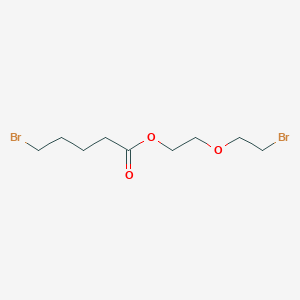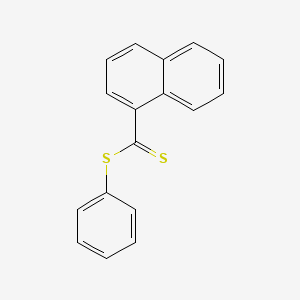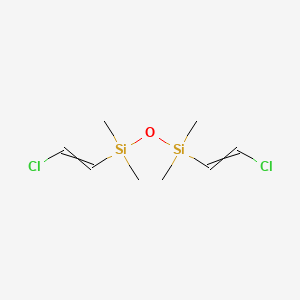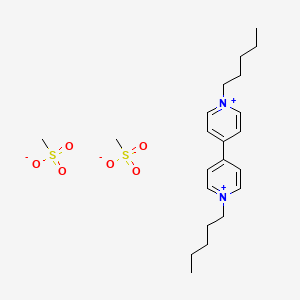
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system, a hydroxybutynyl group, and a phosphate group. Its molecular formula is C10H11N4O6P, and it is known for its potential roles in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxybutynyl group: This is achieved through a series of reactions, including alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pteridine ring or the hydroxybutynyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have altered biological or chemical properties.
科学研究应用
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
相似化合物的比较
Similar Compounds
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoic acid: Shares the pteridine ring system but differs in the side chain structure.
4-(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methylamino]benzoic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is unique due to its combination of a pteridine ring, a hydroxybutynyl group, and a phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
90689-74-0 |
|---|---|
分子式 |
C10H10N5O6P |
分子量 |
327.19 g/mol |
IUPAC 名称 |
[4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-ynyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H10N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17) |
InChI 键 |
SHXWOWWMCZUJMU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C#CC(COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)


![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

